molecular formula C16H16BrN3O2 B11138366 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B11138366
M. Wt: 362.22 g/mol
InChI Key: UBRCMTDTZYSFID-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines an indole moiety with an oxazole ring. The presence of the bromine atom on the indole ring and the carboxamide group on the oxazole ring makes this compound unique and potentially useful in various scientific applications.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1401540-84-8
Molecular FormulaC16H16BrN3O2
Molecular Weight362.22 g/mol

This compound can be synthesized through various organic reactions involving indole derivatives and isoxazole intermediates. The specific mechanism of action is still under investigation, but it is believed to interact with various biological targets, potentially influencing pathways related to cell signaling and apoptosis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related class of isoxazole derivatives demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 16 µg/mL, indicating potent antibacterial properties .

Anti-tumor Activity

Preliminary research suggests that this compound may exhibit anti-tumor activity. In vitro studies have shown that certain indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Further investigations are needed to determine the specific effects of this compound on various cancer cell lines.

Case Studies

  • Antitubercular Activity : A study evaluated a library of isoxazole derivatives for their effectiveness against Mtb strains. Compounds with structural similarities to this compound exhibited promising results with low MIC values and favorable selectivity indices .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cell lines, compounds similar to this indole derivative were assessed for their safety profiles. Results indicated that many derivatives maintained a high selectivity index (>10), suggesting low cytotoxicity at therapeutic concentrations .

Properties

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H16BrN3O2/c1-10-15(11(2)22-19-10)16(21)18-6-8-20-7-5-12-3-4-13(17)9-14(12)20/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)

InChI Key

UBRCMTDTZYSFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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